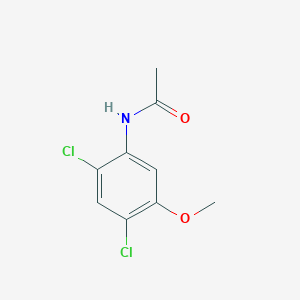

N-(2,4-Dichloro-5-methoxyphenyl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRIHOCZGTYVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561982 | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-98-1 | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2,4-dichloro-5-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dichloro-5-methoxyphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98Z4RSG5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Chemical Synthesis and Drug Discovery

The primary significance of N-(2,4-Dichloro-5-methoxyphenyl)acetamide in the scientific community stems from its utility as a precursor in multi-step organic syntheses. Its specific arrangement of chloro, methoxy (B1213986), and acetamido functional groups on a phenyl ring makes it a versatile scaffold for the construction of targeted molecular architectures.

A paramount example of its importance is its role as a key intermediate in the synthesis of Bosutinib . derpharmachemica.comnih.govpharmaffiliates.com Bosutinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). chemicalbook.com The synthesis of Bosutinib involves the chemical modification of this compound to construct the quinoline-carbonitrile core of the final drug molecule. derpharmachemica.comnih.gov This underscores the compound's critical contribution to the accessibility of essential medicines.

The synthesis of intermediates for potential pharmaceuticals often involves meticulous planning and execution. The table below outlines a typical synthetic pathway to a related cyano-acetamide intermediate, highlighting the reactants and conditions.

Table 1: Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield | Reference |

|---|

This demonstrates a common synthetic strategy where an aniline (B41778) derivative is coupled with an acid to form the corresponding amide, a fundamental reaction in organic chemistry.

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichloro 5 Methoxyphenyl Acetamide and Its Derivatives

Synthesis of N-(2,4-Dichloro-5-methoxyphenyl)acetamide

This compound serves as a foundational building block. Its synthesis is typically achieved through the N-acetylation of its corresponding aniline (B41778) precursor.

Established Synthetic Routes from Precursors

The most direct and established method for synthesizing this compound involves the acylation of 2,4-dichloro-5-methoxyaniline (B1301479). sigmaaldrich.comthermofisher.comchemscene.com This reaction is a standard transformation in organic chemistry. The primary amine group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

When using acetyl chloride, the reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it unreactive. Therefore, a base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the HCl as it is formed. Alternatively, using acetic anhydride as the acetylating agent generates acetic acid as a byproduct, which is less problematic. The general reaction scheme is a fundamental example of nucleophilic acyl substitution.

Synthesis of 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide

This cyano-derivative is a pivotal intermediate, and several methods for its preparation have been developed, focusing on improving efficiency, cost-effectiveness, and scalability for industrial applications.

Improved Processes for Preparation

Multiple synthetic strategies for 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide have been reported, moving from classical laboratory methods to more refined industrial processes.

One established route involves the direct condensation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid. chemicalbook.com This reaction requires a dehydrating agent to facilitate the formation of the amide bond. In one documented procedure, 1,3-diisopropylcarbodiimide (DIC) is used as the coupling agent in a tetrahydrofuran (B95107) (THF) solvent, achieving a high yield of 88%. chemicalbook.com However, this method is criticized for its use of expensive reagents (THF, DIC) and for generating a urea (B33335) byproduct that can complicate purification on a large scale. patsnap.com

To address these limitations, alternative and improved processes have been developed. One such process involves activating the cyanoacetic acid with oxalyl chloride in the presence of a solvent like ethyl acetate. googleapis.com The resulting reactive intermediate is then treated with 2,4-dichloro-5-methoxyaniline to form the desired product. This method avoids the use of carbodiimide (B86325) coupling agents and has been shown to produce the final compound with very high purity (>99.6%). googleapis.com

Another innovative, two-step industrial method has been patented, which begins with more readily available and cheaper starting materials. patsnap.comgoogle.com This process starts with the acylation of m-methoxyaniline with ethyl cyanoacetate (B8463686) at high temperatures (120-200 °C) to produce an intermediate, N-(3-methoxyphenyl)-2-cyanoacetamide. This intermediate is then subjected to a chlorination reaction using chlorine gas in a suitable solvent, such as chloroform (B151607) or ethyl acetate, at controlled temperatures (-20 °C to 20 °C) to yield the final product, 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide. google.com This route is advantageous due to its cost-effectiveness, high yields, and good selectivity, making it highly suitable for industrial production. google.com

| Method | Precursors | Key Reagents/Conditions | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | 2,4-Dichloro-5-methoxyaniline, Cyanoacetic acid | 1,3-Diisopropylcarbodiimide (DIC), Reflux | Tetrahydrofuran (THF) | 88% | chemicalbook.com |

| Oxalyl Chloride Activation | 2,4-Dichloro-5-methoxyaniline, Cyanoacetic acid | Oxalyl chloride, 0-60°C | Ethyl acetate | High Purity (>99.6%) | googleapis.com |

| Two-Step Chlorination | m-Methoxyaniline, Ethyl cyanoacetate | 1) Heat (120-200°C); 2) Cl₂, -20 to 20°C | Chloroform / Ethyl Acetate | up to 89% | google.com |

Role as a Key Synthetic Intermediate for Complex Molecules

The primary significance of 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide lies in its role as a key intermediate in the synthesis of Bosutinib. googleapis.com Bosutinib is a potent dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.

In the synthesis of Bosutinib, 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide undergoes a critical intramolecular cyclization reaction. This transformation constructs the core 4-amino-3-cyanoquinoline ring structure of the final drug molecule. The presence of the cyano and acetamide (B32628) groups on the N-phenyl ring is perfectly orchestrated to facilitate this ring-closing reaction, making it an indispensable precursor in the multi-step synthesis of this important anticancer agent.

Derivatization Strategies of this compound and Related Scaffolds

The chemical literature predominantly focuses on the transformation of this compound into its 2-cyano derivative as the main derivatization strategy, driven by its utility in the synthesis of Bosutinib.

Further derivatization is centered on the related scaffold, 2-Cyano-N-(2,4-Dichloro-5-methoxyphenyl)acetamide. The key chemical transformation of this intermediate is the aforementioned intramolecular cyclization, often achieved under Vilsmeier-Haack or similar conditions, to form a substituted 4-chloro-3-cyanoquinoline. This quinoline (B57606) scaffold is then further functionalized at the 4-position via nucleophilic aromatic substitution with 4-(4-methylpiperazin-1-yl)aniline to complete the assembly of the Bosutinib molecule. Therefore, the derivatization strategies for these scaffolds are highly directed and optimized for the efficient construction of this specific pharmaceutical target.

Chemical Modifications and Analog Design for Research Purposes

The this compound scaffold is a key starting point for chemical modification and the design of analogs intended for research. A primary strategy involves the modification of the acetamide group to investigate how these changes affect the molecule's properties. A notable example of this is the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. In this analog, a cyano group is introduced to the acetyl moiety, significantly altering its electronic and steric characteristics.

The creation of such analogs is crucial for exploring structure-activity relationships (SAR). By systematically altering functional groups, researchers can identify the key chemical features responsible for a compound's biological activity. The synthesis of the cyano-acetamide derivative, for instance, typically involves the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid, often using a dehydrating agent like 1,3-diisopropylcarbodiimide to facilitate the amide bond formation. chemicalbook.com This modification allows scientists to probe the necessity and role of the simple acetyl group in molecular interactions.

Exploration of Diverse Chemical Scaffolds Incorporating the Dichloro-methoxyphenylacetamide Moiety

The dichloro-methoxyphenylacetamide moiety serves as a valuable building block that can be integrated into larger, more diverse chemical scaffolds. This strategy is common in medicinal chemistry to create hybrid molecules that combine the features of the original moiety with those of other pharmacologically important structures, such as heterocyclic systems.

By incorporating the dichloro-methoxyphenylacetamide core into complex heterocyclic frameworks, researchers aim to develop novel compounds with potentially new or enhanced biological activities. This involves multi-step synthetic pathways where the initial this compound structure is chemically transformed and used to construct larger, fused ring systems. The goal is to present the core moiety in a conformationally restricted or unique three-dimensional arrangement, which can lead to improved selectivity and interaction with biological targets.

This modular approach allows for the systematic exploration of chemical space. The dichloro-methoxyphenyl portion can be retained as a key recognition element, while the appended scaffold is varied to fine-tune other properties. The synthesis of such complex molecules underscores the utility of this compound and its precursors as versatile intermediates in the development of new chemical entities for research.

Methodologies for Introducing Specific Substituents

The introduction of specific substituents to the this compound framework is achieved through well-established synthetic methodologies, primarily involving the acylation of the key intermediate, 2,4-dichloro-5-methoxyaniline. sigmaaldrich.com This aniline derivative is the common precursor for a wide array of analogs.

The primary method for introducing variability is the N-acylation reaction. In this step, 2,4-dichloro-5-methoxyaniline is treated with a suitable acylating agent, such as an acid chloride or an acid anhydride, to form the desired amide linkage. The choice of the acylating agent directly determines the nature of the substituent on the acetamide portion of the final molecule. For example, the reaction with acetyl chloride yields the parent compound, this compound.

To create a diverse set of analogs, different acylating agents can be employed. This flexible and high-yielding reaction allows for the introduction of a wide range of functional groups, enabling detailed studies of how these substituents impact the molecule's characteristics. The following table illustrates the synthesis of different derivatives from the common aniline precursor.

| Starting Material | Reagent | Resulting Compound |

| 2,4-dichloro-5-methoxyaniline | Acetyl chloride | This compound |

| 2,4-dichloro-5-methoxyaniline | Cyanoacetic acid | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide chemicalbook.com |

| m-methoxyaniline | Ethyl cyanoacetate, followed by Chlorination | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide google.com |

An alternative route involves starting with a simpler aniline, such as m-methoxyaniline, which is first acylated and then subjected to a chlorination step to introduce the two chlorine atoms onto the phenyl ring, yielding the final product. google.com

Biological Activity Investigations and Mechanistic Elucidation

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The following subsections explore the inhibitory profiles of N-phenylacetamide derivatives and related heterocyclic compounds against various enzyme classes.

Alpha-Glucosidase Inhibition Research on Related N-Phenylacetamide Derivatives

Alpha-glucosidase inhibitors are significant in managing type 2 diabetes. Research into N-phenylacetamide derivatives has revealed promising candidates with potent inhibitory activity against this enzyme. A series of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives were synthesized and evaluated, with most showing good to moderate inhibitory abilities when compared to the standard drug, acarbose. nih.gov Specifically, derivatives featuring 2-methoxy-phenoxy groups with 4-nitro and 4-chloro substituents on the N-phenylacetamide ring demonstrated the most potent inhibition. nih.gov Another study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives found that all synthesized compounds exhibited superior potency to acarbose. nih.gov One compound, in particular, showed a 28-fold improvement in inhibitory effect compared to the standard. nih.gov These findings highlight the potential of the N-phenylacetamide scaffold in designing effective α-glucosidase inhibitors. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected N-Phenylacetamide Derivatives

| Compound Class | Specific Derivative | Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamide | 7l (4-nitro substituent) | 14.65 ± 2.54 µM | nih.govbohrium.com |

| Indole-carbohydrazide-phenoxy-N-phenylacetamide | 7h (4-chloro substituent) | Not specified, but noted as highly potent | nih.govbohrium.com |

Kinase Inhibition Profiles for Related Quinoline (B57606) Derivatives

Quinoline derivatives are recognized as versatile scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways. nih.gov These compounds have shown inhibitory activity across a broad spectrum of kinases. nih.gov For instance, a series of 4-(2-fluorophenoxy) quinoline derivatives were studied as inhibitors of the c-MET kinase, a key target in various human tumors. nih.gov Similarly, substituted 4-(3-hydroxyanilino)-quinoline derivatives have demonstrated potent inhibition of RET kinase, with Ki values in the nanomolar range. researchgate.net The quinazoline (B50416) scaffold, closely related to quinoline, has also yielded potent inhibitors against targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.eg

Table 2: Kinase Inhibition Profiles of Selected Quinoline Derivatives

| Derivative Class | Target Kinase | Compound | Inhibitory Activity | Reference |

|---|---|---|---|---|

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-MET | Compound 29 | IC₅₀ = 0.59 nM | researchgate.net |

| 4-(3-hydroxyanilino)-quinoline | RET | Compound 24 | In-vitro Ki = 3 nM | researchgate.net |

| 4-(3-hydroxyanilino)-quinoline | RET | Compound 26 | Cell-based Ki = 45 nM | researchgate.net |

Cyclin-Dependent Kinase Inhibition for Related Pyrimidine-Diamines

Cyclin-dependent kinases (CDKs) are pivotal in regulating the cell cycle, and their deregulation is a hallmark of cancer. rsc.orgglobethesis.com Consequently, CDK inhibitors are a significant area of anticancer drug discovery. mdpi.com A series of N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized, with many exhibiting potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1. rsc.org For example, compound 3g was identified as a potent CDK2 inhibitor with an IC₅₀ value of 83 nM, while compound 3c was the most potent CDK9 inhibitor with an IC₅₀ of 65 nM. rsc.org Another study focused on 4-alkoxy-2,6-diaminopyrimidine derivatives, using NU6027 as a lead compound, which showed IC₅₀ values of 2.9 µM and 2.2 µM against cdk1/cyclinB1 and cdk2/cyclinA3, respectively. nih.gov

Table 3: Inhibitory Activity of Pyrimidine (B1678525) Derivatives against Cyclin-Dependent Kinases

| Compound Class | Specific Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N2,N4-disubstituted pyrimidine-2,4-diamine | 3g | CDK2/cyclin A | 83 nM | rsc.org |

| N2,N4-disubstituted pyrimidine-2,4-diamine | 3c | CDK9/cyclin T1 | 65 nM | rsc.org |

| 4-alkoxy-2,6-diaminopyrimidine | NU6027 | CDK1/cyclin B1 | 2.9 ± 0.1 µM | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition in Related Pyrimidine-Carboxamides

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govnih.gov A high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) compound as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent structure-activity relationship (SAR) studies led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The optimization process involved modifying three different substituents of the initial hit. nih.gov Replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. acs.org Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by another tenfold, resulting in LEI-401 as a nanomolar potent inhibitor with drug-like properties. nih.govnih.gov

Table 4: Optimization of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

| Compound | Key Structural Features | Inhibitory Potency (pIC₅₀) | Reference |

|---|---|---|---|

| Initial Hit (Compound 2) | N-methylphenethylamine, Morpholine | 6.09 ± 0.04 | acs.org |

Broader Spectrum Enzyme Target Screening Approaches

In addition to highly specific targets, derivatives of N-phenylacetamide have been evaluated against a wider array of enzymes. In one study, new isatin (B1672199) N-phenylacetamide-based sulphonamides were synthesized and screened for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The indole-2,3-dione derivative 2h demonstrated the most effective inhibition against hCAI and hCA II, with Ki values of 45.10 nM and 5.87 nM, respectively. nih.gov Other research has focused on the antibacterial properties of N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds were evaluated against plant-pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), demonstrating another facet of their biological potential. nih.gov

Antiproliferative and Antitumor Activity Studies

The potential of N-phenylacetamide and related structures as anticancer agents has been explored through various in vitro studies. The antiproliferative activity of a novel pyrazoline-bearing hybrid molecule containing dichloroacetic acid and 1,3,4-thiadiazole (B1197879) moieties was assessed against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI). mdpi.com The results indicated a low level of anticancer activity at a 10 µM concentration, with leukemia cell lines showing the most sensitivity. mdpi.com

Another study focused on a pyrazolo[3,4-d]pyrimidine derivative, N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamide (B32628). This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HOP-92 non-small cell lung cancer cells. researchgate.net Mechanistic investigations revealed that the compound significantly inhibited KDM1 and CDK1, with IC₅₀ values of 0.096 and 0.078 µM, respectively, and elevated caspase-3 concentration by nearly 14-fold compared to the control. researchgate.net

Furthermore, the antitumor activity of N-alkyl-nitroimidazoles was evaluated against MDA-MB-231 breast cancer and A549 lung cancer cell lines. These compounds exhibited considerable selectivity towards tumor cells, with one derivative showing a median lethal concentration (LC₅₀) as low as 16.7 µM in breast tumor cells. openmedicinalchemistryjournal.com

Table 5: Antiproliferative and Antitumor Activity of Related Compounds

| Compound Class | Cell Line | Activity Type | Results | Reference |

|---|---|---|---|---|

| Pyrazoline-Thiadiazole-Dichloroacetamide Hybrid | Leukemia (K-562, SR) | Cytotoxicity | Low activity (Growth %: 27.67, 44.59) | mdpi.com |

| Pyrazoline-Thiadiazole-Dichloroacetamide Hybrid | Colon Cancer (HCT-15) | Cytotoxicity | Low activity (Growth %: 70.39) | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine acetamide | HOP-92 (Lung) | Enzyme Inhibition | IC₅₀ = 0.078 µM (CDK1) | researchgate.net |

In Vitro Growth Inhibition Against Cancer Cell Lines for Related Compounds

The anti-proliferative potential of acetamide derivatives and related heterocyclic compounds has been evaluated against a wide array of human cancer cell lines. These investigations have demonstrated significant growth inhibitory effects, highlighting the promise of these scaffolds in the development of new anticancer agents.

A novel synthetic analogue of phenethyl isothiocyanate (PEITC), N-ethyl-4-(2-isothiocyanatoethyl)benzamide (labeled as LBL21), exhibited potent anti-proliferative activity at submicromolar concentrations in various cancer cell lines after 72 hours of treatment. nih.gov Notably, LBL21 showed 3 to 10 times greater anticancer potency compared to its lead compound, PEITC. nih.gov Similarly, hybrid molecules incorporating naphthoquinone or quinolinequinone cores have been screened across the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov Several of these compounds displayed good growth inhibition, with one emerging as particularly active, showing potent and selective inhibition of breast cancer BT-549 cells with a half-maximal growth inhibition concentration (GI50) of less than 10 nM. nih.gov

Further studies on pyrazolo[3,4-d]pyrimidine derivatives identified two compounds with potent growth inhibitory activity against a majority of the 60 cancer cell lines tested. researchgate.net These were further evaluated in a five-dose assay against leukemia (CCRF-CEM), non-small cell lung cancer (HOP-92), and liver cancer (Hep-G2) cell lines. researchgate.net Additionally, a series of hybrid molecules were tested for their cytotoxic effects on human colon cancer (DLD-1) and prostate cancer (PC3) cells. researcher.life Several of these compounds showed anticancer activity at lower micromolar levels compared to the standard drug cisplatin (B142131) against the DLD-1 cell line. researcher.life

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50 / GI50 Values) | Reference(s) |

| N-ethyl-4-(2-isothiocyanatoethyl)benzamide (LBL21) | Lung (A549), Colorectal (DLD1), Pancreatic (Panc1, Capan2) | Potent anti-proliferation at submicromolar concentrations; 3-10 times more potent than PEITC. | nih.gov |

| Quinone Hybrid Molecules | Breast (BT-549) | Selective inhibition with GI50 < 10 nM for the most active compound. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Leukemia (CCRF-CEM), Non-small cell lung (HOP-92), Liver (Hep-G2) | Exerted potent growth inhibitory activity (GI% from 31.20% to 84.59%). | researchgate.net |

| Hydroxylated Biphenyls | Malignant Melanoma | Showed best antitumor potential with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM. | mdpi.com |

| Hybrid Molecules | Prostate (PC3), Colon (DLD-1) | IC50 values ranged from 10.28-214.0 μM for PC3 and 13.49-144.30 μM for DLD-1. | researcher.life |

Investigation of Cellular Mechanisms of Action (e.g., cytotoxicity, apoptosis)

Investigations into the mechanisms underlying the anticancer effects of acetamide derivatives have revealed their ability to induce programmed cell death, or apoptosis, and interfere with the cell cycle. Apoptosis is a regulated process involving a family of proteases called caspases, with mitochondria playing a key regulatory role. nih.gov

The ROS-modulating agent LBL21 was found to induce more reactive oxygen species (ROS) accumulation and mitochondrial dysfunction compared to its parent compound. nih.gov This disruption of cellular redox balance is a key mechanism for inducing cytotoxicity in cancer cells. Furthermore, treatment with LBL21 led to a significant arrest of the cell cycle in the G2/M phase. nih.gov

Similarly, studies on hydroxylated biphenyl (B1667301) compounds demonstrated their ability to induce apoptosis in malignant melanoma cells. mdpi.com This was confirmed through annexin (B1180172) V and TUNEL assays, which are standard methods for detecting apoptotic cells. The molecular mechanism was further elucidated by Western blotting, which showed the activation of caspases and the cleavage of PARP, a key protein involved in DNA repair that is inactivated by caspases during apoptosis. mdpi.com These compounds also caused an arrest in the G2/M transition of the cell cycle. mdpi.com Pyrimidine derivatives have also been reported to exhibit pro-apoptotic properties, with mechanisms including the inhibition of topoisomerase IIα and intercalation with DNA, leading to a reduction of cells in the proliferation (S) and G2/M phases. nih.gov

Antimicrobial Efficacy Research

Analogues of N-(2,4-Dichloro-5-methoxyphenyl)acetamide have been extensively studied for their potential to combat microbial infections, showing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Antibacterial Activity of Related Analogues

Derivatives of N-phenylacetamide have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A series of N-(substituted phenyl)-2-chloroacetamides were found to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Another study synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties which showed promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). nih.gov The most potent compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), had a minimum 50% effective concentration (EC50) value of 156.7 µM, which was superior to commercial bactericides. nih.gov

Furthermore, a series of benzothiazole-aryl amine derivatives linked by an acetamide functionality were tested, with three compounds demonstrating high potency against both Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values ranging from 6.25-12.5 μg/mL. asianpubs.org Chlorinated N-arylcinnamamides also showed high antibacterial efficacy, with several derivatives exhibiting submicromolar activity against S. aureus and MRSA. mdpi.com

| Compound Class | Bacterial Strain(s) | Activity (MIC / EC50) | Reference(s) |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective against Gram-positive bacteria. | nih.gov |

| N-phenylacetamides with 4-arylthiazole | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM for the most active compound. | nih.gov |

| Benzothiazole-aryl amine acetamides | Gram-positive and Gram-negative strains | MIC values of 6.25-12.5 μg/mL. | asianpubs.org |

| Chlorinated N-arylcinnamamides | S. aureus, MRSA, E. faecalis | Submicromolar activity for potent derivatives. | mdpi.com |

| Benzimidazole-N-substituted benzamides | S. aureus, MRSA, MRSE | MIC values as low as 3.12 µg/mL. | nih.gov |

Antifungal Activity of Related Analogues

The acetamide scaffold is also a promising basis for the development of novel antifungal agents. A fungicidal screen identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as being active against Candida and Aspergillus species. nih.gov Further optimization of this series led to a compound with broad in vitro antifungal activity against various fungi, including molds and dermatophytes. nih.gov

In another study, novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives were synthesized and evaluated for fungicidal activity. nih.gov Some of these compounds showed excellent activity against Sclerotinia sclerotiorum and Phytophthora capsici, with one compound displaying an EC50 of 2.89 µg/mL against S. sclerotiorum, a potency greater than the commercial fungicide chlorothalonil. nih.gov Additionally, pyrazoleacetamide derivatives have been found to exhibit significant antifungal activity against Candida albicans and Aspergillus niger, with a reported MIC value of 50 µg/mL. benthamdirect.com

| Compound Class | Fungal Strain(s) | Activity (MIC / EC50) | Reference(s) |

| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida spp., Aspergillus spp. | Broad antifungal in vitro activity. | nih.gov |

| 2-((2-hydroxyphenyl)methylamino)acetamides | S. sclerotiorum, P. capsici | EC50 = 2.89 µg/mL against S. sclerotiorum. | nih.gov |

| N-pyridin-2-yl sulphonamido-acetamides | C. albicans, A. niger | MIC of 0.224 mg/mL (C. albicans), 0.190 mg/mL (A. niger). | researchgate.net |

| Pyrazoleacetamide derivatives | C. albicans, A. niger | MIC value of 50 µg/mL. | benthamdirect.com |

Antitubercular Activity of Related Analogues

The development of new drugs against Mycobacterium tuberculosis is a global health priority. Acetamide derivatives have emerged as a promising class of compounds in this area. A series of glycosyl thioacetamide (B46855) and glycosyl sulfonyl acetamide derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov This screening identified one compound with an MIC of 1.56 µg/mL and six compounds with an MIC of 3.125 µg/mL. nih.gov

More recently, a series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds demonstrated potent activity against multidrug-resistant M. tuberculosis. dergipark.org.tr The most effective compound in this series exhibited a remarkable MIC value of 1.05 µM and a high selectivity index of 186.11, indicating low cytotoxicity towards mammalian cells. dergipark.org.tr Similarly, novel 2-(quinoline-4-yloxy)acetamides have been identified as selective and potent antitubercular agents, with MICs in the submicromolar range against both drug-sensitive and drug-resistant strains. nih.gov

| Compound Class | Mycobacterial Strain(s) | Activity (MIC) | Reference(s) |

| Glycosyl thio/sulfonyl acetamides | M. tuberculosis H37Rv | MIC as low as 1.56 µg/mL. | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive & drug-resistant Mtb | Submicromolar MICs (e.g., 0.09 µM). | nih.gov |

| N-(benzazole-2-ylmethyl)acetamides | Multidrug-resistant M. tuberculosis | MIC as low as 1.05 µM. | dergipark.org.tr |

| Benzothiazole-aryl amine acetamides | M. tuberculosis | MIC value of 25 μg/mL. | asianpubs.org |

Anti-inflammatory Activity Studies on Related Acetamide and Pyrimidine Derivatives

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. archivepp.com Acetamide and pyrimidine derivatives have been identified as having significant anti-inflammatory potential, often through the inhibition of key enzymes in the inflammatory cascade. archivepp.comnih.gov

Many acetamide derivatives have been developed as selective cyclooxygenase-II (COX-II) inhibitors. archivepp.comarchivepp.com COX-II is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov By selectively inhibiting COX-II, these compounds can reduce inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com For example, two phenol-based acetamide products were found to be COX-II inhibitors with IC50 values of 0.768 and 0.616 mol/L. galaxypub.co In another study, a series of N-(benzene sulfonyl) acetamide derivatives were designed as multi-target inhibitors, showing potent inhibition of COX-2 (IC50 = 0.011 μM), 5-LOX (IC50 = 0.046 μM), and TRPV1 (IC50 = 0.008 μM) for the most active compound. nih.gov

Pyrimidine derivatives also exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and cytokines, in addition to COX enzymes. nih.gov Studies on pyrazolo[3,4-d]pyrimidine derivatives showed anti-inflammatory effects comparable to the widely used drug indomethacin, with ED50 (50% effective dose) values as low as 8.23 μM. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications for SAR Elucidation

The exploration of the chemical space around N-(2,4-Dichloro-5-methoxyphenyl)acetamide has been a journey of systematic modifications, each alteration providing a clearer picture of the determinants of its biological function.

Influence of Halogen Substituents on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are critical for the biological activity of this class of compounds. The dichlorination pattern at positions 2 and 4 is a common feature in many active analogs, suggesting a crucial role in binding to target proteins.

The following table summarizes the effect of halogen substitution on the antibacterial activity of a series of N-phenylacetamide derivatives, illustrating the importance of these substituents.

| Compound | R1 | R2 | Biological Activity (EC50, µg/mL) |

| A1 | 4-F | H | 10.5 |

| A2 | 3-F | H | >500 |

| A4 | 4-Cl | H | 15.2 |

| A5 | 3-Cl | H | >500 |

| A7 | 4-Br | H | 25.8 |

Role of Methoxy (B1213986) Group Positioning on Biological Activity

The methoxy group at the 5-position of the phenyl ring is another key feature of this compound. Its precise placement is often crucial for maintaining or enhancing biological activity. While specific studies on the positional isomers of the methoxy group in this exact compound are not extensively detailed in the available literature, research on analogous kinase inhibitors provides valuable context.

Impact of Amide Linker Modifications on Biological Activity

The amide linker in this compound serves as a crucial connection between the substituted phenyl ring and the acetamide (B32628) moiety. Modifications to this linker, such as altering its length, rigidity, or replacing it with other functional groups, can have a profound impact on the compound's conformation and its ability to bind to its biological target.

Effect of Substituents on the Acetamide Moiety

The acetamide portion of the molecule also presents opportunities for structural modification to probe its role in biological activity. Introducing different substituents on the acetyl group can influence factors such as steric bulk, electronics, and the potential for additional interactions with the target protein.

For example, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide introduces a cyano group on the acetamide moiety. chemicalbook.combldpharm.com While the specific biological activity data for this particular analog is not detailed in the provided search results, the introduction of a cyano group can significantly alter the electronic and steric properties, potentially leading to different or enhanced biological activities.

Identification of Pharmacophoric Features for Target Interactions

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For this compound and its analogs, particularly in the context of kinase inhibition, several key pharmacophoric features can be inferred.

Based on the recurring structural motifs in active compounds, the pharmacophore for this compound analogs likely includes:

A substituted aromatic ring: The 2,4-dichloro-5-methoxyphenyl group acts as a key recognition element.

A hydrogen bond donor: The amide NH group is a potential hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.

Specific spatial orientation: The relative positioning of these features is critical for effective binding to the target.

Design Principles for Enhanced Biological Potency and Selectivity

Building upon the SAR and pharmacophoric understanding, several design principles can be employed to enhance the biological potency and selectivity of this compound analogs.

One key strategy involves exploiting specific interactions within the target's binding site. For kinase inhibitors, this often means designing molecules that can form hydrogen bonds with the hinge region of the kinase domain and occupy adjacent hydrophobic pockets. The 2,4-dichloro-5-methoxyphenyl moiety is well-suited to fit into such pockets.

Selectivity is a major challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding site across the kinome. Achieving selectivity often requires targeting less conserved regions or exploiting subtle differences in the flexibility and conformation of the binding site.

In the development of Src kinase inhibitors based on the 4-[(2,4-dichloro-5-methoxyphenyl)amino]quinoline scaffold, it was found that modifications at the C-7 position of the quinoline (B57606) ring could significantly impact potency and selectivity. nih.gov This demonstrates that while the N-(2,4-dichloro-5-methoxyphenyl)amino fragment is crucial for core binding, strategic modifications at other positions are essential for fine-tuning the inhibitor's profile.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as "N-(2,4-Dichloro-5-methoxyphenyl)acetamide," might interact with a biological target, typically a protein. Although no specific docking studies have been published for this compound, research on similar acetamide (B32628) derivatives demonstrates the utility of this approach. researchgate.netnih.gov

Molecular docking simulations could predict how "this compound" fits into the active site of a target protein. These simulations calculate the binding energy for various conformations, with lower energy scores suggesting a more favorable interaction. For instance, a study on phenoxyacetanilide derivatives used molecular docking to investigate their binding strength against the COX-2 enzyme, a common target for anti-inflammatory drugs. semanticscholar.org Similarly, docking simulations for "this compound" would identify key amino acid residues in a target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are crucial for the stability of the ligand-protein complex.

By analyzing the predicted binding modes, researchers can understand the molecular recognition process. This involves identifying the specific chemical features of "this compound"—such as its dichloro-substituted phenyl ring, methoxy (B1213986) group, and acetamide moiety—that are critical for binding to a particular protein. For example, the methoxy group might act as a hydrogen bond acceptor, while the dichlorophenyl ring could engage in hydrophobic or halogen bonding interactions. Understanding these mechanisms is key to designing more potent and selective molecules. Studies on other N-substituted acetamide derivatives have successfully used this approach to identify promising antagonists for various receptors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to understand reaction mechanisms, electronic properties, and reactivity.

DFT is a computational method used to investigate the electronic structure of many-body systems. Although no DFT studies specific to "this compound" are available, research on other N,N-diacylaniline derivatives has employed DFT to optimize ground state geometries and compute vibrational frequencies. arabjchem.org Such calculations could be used to study the rotational barriers and steric effects of the substituents on the phenyl ring of "this compound," providing insights into its conformational preferences and stability.

DFT calculations can determine a molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations would reveal the distribution of electron density in "this compound," highlighting the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR models have been developed specifically for "this compound," studies on related N-(substituted phenyl)-2-chloroacetamides have successfully used QSAR to analyze their antimicrobial potential. nih.gov

A QSAR study involving "this compound" would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, molar refractivity) and electronic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The development of QSAR models for substituted phenylacetamides has been a valuable tool in understanding their potential as therapeutic agents. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and its analogs is a key application of computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related N-phenylacetamide and chloroacetamide derivatives provide a clear framework for how such models would be developed. nih.govresearchgate.net

The process typically begins with the compilation of a dataset of compounds with known biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.net For instance, in studies of N-(substituted phenyl)-2-chloroacetamides, various derivatives are synthesized and tested to generate the necessary data for model building. nih.gov The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT) to obtain accurate representations of their geometries and electronic properties. nih.govresearchgate.net

Once the structures are optimized, a wide array of molecular descriptors is calculated. These descriptors quantify different aspects of the molecule's structure and properties. Predictive models are then constructed using statistical techniques to correlate these descriptors with the observed biological activity. nih.gov The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds based solely on their calculated descriptors.

For example, in the development of predictive models for the cytotoxicity of small molecules, support vector classification (SVC) models have been successfully employed. nih.govnih.gov These models are trained on a dataset of compounds with known cytotoxic effects and can then be used to predict the potential toxicity of novel compounds. nih.govnih.gov Such an approach would be invaluable in assessing the therapeutic potential of derivatives of this compound.

The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their robustness and reliability. kg.ac.rsresearchgate.net A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Descriptors and Statistical Analysis in QSAR Studies

The success of a QSAR model is fundamentally dependent on the appropriate selection of molecular descriptors and the application of suitable statistical methods. Molecular descriptors are numerical values that characterize the properties of a molecule. drugdesign.org They can be broadly categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode (e.g., electronic, steric, hydrophobic). youtube.com

In QSAR studies of N-phenylacetamide derivatives and related compounds, a variety of descriptors are commonly employed. nih.govkg.ac.rsnih.gov These descriptors are crucial for capturing the structural variations within a series of compounds and relating them to their biological activities.

Commonly Used Molecular Descriptors in QSAR Studies of Acetamide Derivatives:

| Descriptor Category | Examples | Description |

| Constitutional (0D/1D) | Molecular Weight, Number of Atoms, Number of Rotatable Bonds | Describe the basic composition and flexibility of the molecule. kg.ac.rsyoutube.com |

| Topological (2D) | Connectivity Indices, Topological Polar Surface Area (TPSA) | Quantify the atomic connectivity and polarity of the molecule. nih.govresearchgate.net |

| Geometrical (3D) | Molecular Volume, Surface Area | Describe the three-dimensional shape and size of the molecule. youtube.com |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations and describe the electronic properties. kg.ac.rs |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Represent the hydrophobic and steric properties of the molecule. drugdesign.org |

The selection of the most relevant descriptors is a critical step in QSAR modeling and is often achieved through various feature selection algorithms. researchgate.net

Once the descriptors are calculated, statistical methods are used to build the QSAR model. The choice of statistical method depends on the nature of the data and the complexity of the relationship between the descriptors and the biological activity.

Statistical Methods Employed in QSAR:

| Statistical Method | Description |

| Multiple Linear Regression (MLR) | A widely used method to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (descriptors). researchgate.netkg.ac.rs |

| Principal Component Regression (PCR) | A technique that combines principal component analysis (PCA) and MLR to handle multicollinearity among descriptors. researchgate.netnih.gov |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity. researchgate.netresearchgate.net |

| Support Vector Machines (SVM) | A machine learning algorithm that can be used for both regression and classification tasks, capable of modeling non-linear relationships. nih.govnih.gov |

| Artificial Neural Networks (ANN) | A computational model inspired by the structure of biological neural networks, suitable for capturing complex non-linear patterns in the data. |

The statistical significance and predictive ability of the developed QSAR models are assessed using various metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. kg.ac.rsnih.gov A robust and predictive QSAR model can then serve as a valuable tool for the rational design of new this compound derivatives with desired biological activities.

Advanced Analytical Methodologies in N 2,4 Dichloro 5 Methoxyphenyl Acetamide Research

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise atomic and molecular structure of N-(2,4-Dichloro-5-methoxyphenyl)acetamide. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the this compound molecule.

Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of their electronic environment, influenced by the attached substituents. The carbonyl carbon of the acetamide (B32628) group would appear at a characteristic downfield shift.

For a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide , reported ¹H NMR data in DMSO-d₆ shows signals at δ 3.84 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂), 7.58 (s, 1H, Ar-H), 7.66 (s, 1H, Ar-H), and 10.00 (s, 1H, NH) chemicalbook.com. This provides some indication of the chemical shifts for the dichloromethoxyphenyl moiety.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.1 | Singlet | 3H |

| Methoxy (B1213986) (OCH₃) | ~3.9 | Singlet | 3H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Varies | 2H |

| Amide (NH) | ~8.5-10.0 | Singlet | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~24 |

| Methoxy (OCH₃) | ~56 |

| Aromatic (Ar-C) | 110 - 155 |

| Carbonyl (C=O) | ~168 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band) stretching vibration, and the C-N stretching vibration. Additionally, bands corresponding to the aromatic C-H and C=C stretching, the C-O stretching of the methoxy group, and the C-Cl stretching vibrations would be present.

While specific data for the target compound is scarce, the IR spectrum of a related compound can offer insights. For instance, the analysis of various acetamide derivatives generally shows a strong C=O stretching band in the region of 1630-1690 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Methoxy) | 1000 - 1300 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with specific intensity ratios, confirming the presence of two chlorine atoms.

Fragmentation of the molecular ion would likely involve cleavage of the amide bond, loss of the acetyl group, and other characteristic fragmentations of the substituted aromatic ring. The mass spectrum of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide shows [M-H]⁻ ions at m/z 257.0 and 259.0, reflecting the isotopic distribution of chlorine chemicalbook.com.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₉H₉Cl₂NO₂]⁺ | 233/235/237 | Molecular Ion |

| [C₇H₆Cl₂NO]⁺ | 191/193/195 | Loss of acetyl group |

| [C₇H₆Cl₂O]⁺ | 176/178/180 | Loss of acetamide group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. They play a crucial role in monitoring the progress of chemical reactions and in the purification of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

A reverse-phase HPLC method would typically be employed for this compound, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of the compound is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

While a specific HPLC method for this compound is not detailed in the available literature, a method for a related compound, N-(2,4-dimethoxyphenyl)acetamide , utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier sielc.com. This suggests that a similar approach would be effective for the target compound.

Interactive Data Table: Typical HPLC Parameters for Analysis of Acetamide Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the different components will travel up the plate at different rates, resulting in distinct spots. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf) value of the product spot is a characteristic property under a specific set of TLC conditions. The synthesis of various acetamide derivatives is often monitored by TLC, with visualization typically under UV light researchgate.netuni.lu.

Interactive Data Table: Typical TLC Parameters for Monitoring Organic Reactions

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Rf Value | Dependent on compound and mobile phase |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Therapeutic Development

The N-aryl acetamide (B32628) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents. While the specific biological targets of N-(2,4-Dichloro-5-methoxyphenyl)acetamide are not yet fully elucidated, the activities of analogous compounds provide a rational basis for future investigations. Research can be directed toward screening this compound and its derivatives against novel biological targets to uncover new therapeutic potentials.

Based on the established activities of similar chemical structures, several target classes present compelling avenues for exploration:

Enzyme Inhibition: Many acetamide derivatives are known to be potent enzyme inhibitors. For instance, biaryl acetamide derivatives have been identified as selective inhibitors of sphingosine (B13886) kinase-2 (SPHK2), a key target in pathologies like cancer and inflammation. researchgate.net Similarly, N-aryl mercaptoacetamides have shown promise as multi-target inhibitors of bacterial metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, addressing the critical challenge of antibiotic resistance. nih.gov Other research has highlighted acetamide-containing structures as inhibitors of cyclooxygenase-II (COX-II) for anti-inflammatory effects and urease for treating infections caused by urease-producing bacteria. archivepp.comnih.gov

Anticancer and Antimicrobial Activity: The general class of acetamide derivatives has been frequently evaluated for cytotoxic effects against various cancer cell lines. ijcce.ac.irresearchgate.net The structural motifs within this compound could be conducive to interactions with targets crucial for cancer cell proliferation or survival. Likewise, its potential as an antimicrobial agent, particularly as an antifungal or antiviral, remains a largely unexplored but promising area, given that N-substituted acetamides have been investigated for such properties. patsnap.com

A systematic screening approach against a diverse panel of biological targets could rapidly identify lead activities for therapeutic development.

| Potential Biological Target Class | Therapeutic Area | Rationale Based on Analogue Activity |

|---|---|---|

| Protein Kinases (e.g., SPHK2) | Oncology, Inflammatory Diseases | Biaryl acetamide derivatives have shown selective SPHK2 inhibition. researchgate.net |

| Bacterial Metallo-Enzymes (e.g., MBLs, LasB) | Infectious Diseases (Antibiotic Resistance) | N-aryl mercaptoacetamides inhibit key bacterial resistance and virulence factors. nih.gov |

| Cyclooxygenase (COX-II) | Inflammatory Diseases | Acetamide moieties are integral to certain selective COX-II inhibitors. archivepp.com |

| Urease | Infectious Diseases (e.g., H. pylori) | Benzamide-acetamide pharmacophores have demonstrated urease inhibitory potential. nih.gov |

| Carbonic Anhydrase | Various (e.g., Glaucoma, Cancer) | Aryl acetamide metal complexes can act as effective carbonic anhydrase inhibitors. rsc.org |

Advanced Synthetic Strategies for Complex Analogues

To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of a diverse library of complex analogues is essential. Future research will likely focus on moving beyond traditional synthetic methods to employ more advanced and efficient strategies.

Modern Amide Bond Formation: While the classic reaction between an aniline (B41778) and an acyl chloride is effective, contemporary methods offer milder conditions and broader functional group tolerance. nih.gov Techniques such as reductive transamidation, which can form N-aryl amides from readily available nitroarenes, represent a more modern approach to creating the core acetamide linkage. researchgate.net

Combinatorial Chemistry and Parallel Synthesis: These high-throughput techniques can be employed to rapidly generate a large number of analogues. By systematically varying the substituents on both the phenyl ring and the acetyl group, researchers can efficiently map the chemical space around the parent compound to identify key structural features that enhance biological activity or improve pharmacokinetic properties.

Multi-component and Cascade Reactions: Designing synthetic pathways that form multiple bonds in a single operation can significantly improve efficiency. Such strategies could be used to construct more complex scaffolds built upon the this compound core, introducing novel steric and electronic features for interacting with biological targets.

Late-Stage Functionalization: Modifying the core structure after its initial synthesis is a powerful strategy. Techniques like C-H activation could allow for the direct introduction of new functional groups onto the aromatic ring, providing access to analogues that are difficult to synthesize through traditional multi-step sequences.

These advanced synthetic approaches will be crucial for creating novel chemical entities with optimized properties for therapeutic, agrochemical, or material science applications.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. These computational tools can be powerfully applied to the future development of this compound and its analogues.

The typical workflow would involve several key stages:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict potential molecular targets for this compound. By comparing its structural features to libraries of known active compounds, ML models can generate hypotheses about its mechanism of action, which can then be validated experimentally.

De Novo Design and Analogue Generation: Generative AI models can design novel molecules from scratch that are optimized for specific properties. Using the this compound scaffold as a starting point, these models can create a virtual library of thousands of new analogues with predicted improvements in target affinity, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening and Property Prediction: Before committing resources to chemical synthesis, ML models can perform virtual screening on the generated library. These models can predict the binding affinity of each analogue to its intended target and flag compounds likely to have poor pharmacokinetic properties or toxicity issues. This in silico filtering process allows researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Synthesis Route Prediction: AI tools are also being developed to assist chemists by predicting viable and efficient synthetic routes for novel compounds, further accelerating the research and development cycle.

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Target Prediction | Identify novel biological targets for the compound. | Accelerates hypothesis generation and guides initial biological screening efforts. |

| Generative Models | Design a virtual library of novel, optimized analogues. | Expands chemical space beyond intuitive design, potentially uncovering highly potent compounds. |

| Predictive ADMET Modeling | Forecast pharmacokinetic and toxicity profiles in silico. | Reduces late-stage attrition of drug candidates by eliminating compounds with poor properties early. |

| 3D-QSAR and Docking | Predict binding affinity and understand inhibitor-target interactions. researchgate.netnih.gov | Prioritizes high-affinity compounds for synthesis and guides rational drug design. |

Potential Applications in Agrochemical and Material Science Research

Beyond pharmaceuticals, the unique chemical structure of this compound suggests potential utility in other scientific and industrial fields.

Agrochemical Research: The dichloroacetamide moiety is a well-established pharmacophore in the agrochemical industry, specifically in a class of compounds known as herbicide safeners. acs.org Safeners are chemicals applied with herbicides to protect crops from injury without diminishing the herbicide's effectiveness against weeds. They typically work by inducing the expression of detoxifying enzymes, such as glutathione (B108866) S-transferases, in the crop plant. acs.org Given that this compound contains this key functional group, it represents a strong candidate for investigation as a novel herbicide safener, potentially for use with chloroacetanilide or thiocarbamate herbicides in major crops like corn or sorghum. acs.org

Material Science: The parent compound, acetamide, is used industrially as a plasticizer and a specialized solvent due to its high dielectric constant. patsnap.comwikipedia.org The substituted and more rigid structure of this compound could be explored for similar applications in polymer science. It could potentially be evaluated as a plasticizer to modify the flexibility of certain polymers or as a processing aid. Furthermore, with appropriate functionalization, it could serve as a monomer or a building block for creating new polymers with tailored thermal or mechanical properties.

Q & A

Q. What are the established synthesis routes for N-(2,4-Dichloro-5-methoxyphenyl)acetamide?

The synthesis typically involves nucleophilic acyl substitution. A common method is reacting 2,4-dichloro-5-methoxyaniline with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to form the acetamide bond. Solvents like dichloromethane or tetrahydrofuran are used under reflux conditions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How is This compound characterized using spectroscopic methods?

- NMR : The acetamide proton (NH) appears as a singlet at δ ~2.1 ppm (for the methyl group) and δ ~8–9 ppm (NH, depending on solvent). Aromatic protons show splitting patterns consistent with the dichloro and methoxy substituents.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 218.08 (C₉H₉Cl₂NO₂) with fragments corresponding to Cl⁻ loss .

Q. What safety precautions are recommended when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical attention. Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the melting point data of this compound?

Reported melting points (e.g., 155–162°C) may vary due to impurities or polymorphic forms. To address this:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Recrystallize using solvents like ethanol or acetonitrile to isolate pure polymorphs.

- Compare results with high-purity standards (≥99%) and document solvent systems used .

Q. What strategies optimize reaction yield during synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control : Maintain 0–5°C during aniline addition to minimize side reactions.

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, reaction time) .

Q. How does the substitution pattern influence physicochemical properties?

- Lipophilicity : Chlorine atoms at positions 2 and 4 increase logP (hydrophobicity), impacting membrane permeability.

- Solubility : The methoxy group at position 5 enhances water solubility via hydrogen bonding.

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. Computational models (e.g., DFT) can predict Hammett σ values for substituent effects .

Q. What in vitro models assess biological activity of This compound?

- Enzyme Inhibition : Screen against kinases or acetylcholinesterase using fluorescence-based assays.

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

- Antimicrobial Activity : Use agar dilution methods against Gram-positive/negative bacteria.

- Structural Analogs : Compare with derivatives in patents (e.g., tetrahydrocarbazole acetamides with noted bioactivity) .

Key Notes

- Contradictions : Melting point ranges may reflect polymorphic variations; rigorous recrystallization is advised.

- Methodological Focus : Answers emphasize experimental design, validation, and data interpretation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。